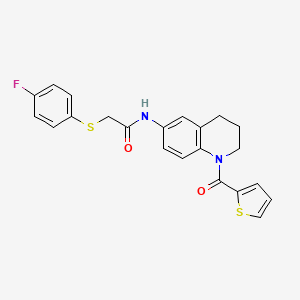
2-((4-fluorophenyl)thio)-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-fluorophenyl)thio)-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C22H19FN2O2S2 and its molecular weight is 426.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((4-fluorophenyl)thio)-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article comprehensively reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The molecular structure of the compound can be broken down as follows:
- Fluorophenyl Group : Enhances lipophilicity and biological availability.
- Thioether Linkage : May play a role in the compound's reactivity and interaction with biological targets.
- Tetrahydroquinoline Core : Known for various biological activities including antitumor effects.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. The tetrahydroquinoline framework has been associated with inhibition of various cancer cell lines. For instance, studies on related compounds have demonstrated potent activity against human tumor cells such as KB and HepG2/A2 .
Case Study:
A related compound was evaluated for its efficacy against multiple cancer cell lines. It was found to inhibit cell proliferation significantly at concentrations as low as 10 µM, showcasing a promising therapeutic index.
Antimicrobial Activity
The compound’s thioether functionality may contribute to its antimicrobial properties. Compounds with thiophene and fluorophenyl groups have shown activity against pathogens like Staphylococcus aureus and Escherichia coli .
Minimum Inhibitory Concentrations (MIC):
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| This compound | 32 | 64 |
| Control Compound | 128 | Not Detected |
This table illustrates the effectiveness of the compound compared to standard antimicrobial agents.
The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The presence of the fluorine atom can alter the electronic properties of the compound, potentially leading to enhanced binding affinity to target enzymes involved in cancer progression.
- Cell Cycle Arrest : Some studies suggest that similar compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the fluorophenyl and thiophene moieties can significantly influence biological activity. For example:
- Increasing lipophilicity through additional fluorine substitutions has been correlated with enhanced anticancer activity.
- The introduction of electron-withdrawing groups can improve binding interactions with target proteins.
特性
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O2S2/c23-16-5-8-18(9-6-16)29-14-21(26)24-17-7-10-19-15(13-17)3-1-11-25(19)22(27)20-4-2-12-28-20/h2,4-10,12-13H,1,3,11,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEKWJKVOQYTGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)CSC3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














